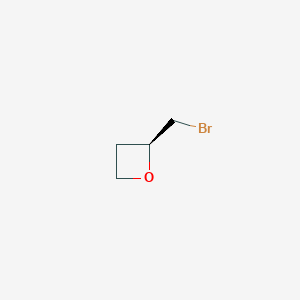

(2S)-2-(bromomethyl)oxetane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(bromomethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2s 2 Bromomethyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions of (2S)-2-(Bromomethyl)oxetane

This compound is a versatile synthetic intermediate, largely owing to the reactivity of its strained four-membered oxetane ring. The inherent ring strain, estimated to be around 25.5 kcal/mol, makes it susceptible to various ring-opening reactions. beilstein-journals.org These transformations can be initiated by nucleophiles, acids, or metals, providing access to a diverse array of functionalized acyclic compounds. magtech.com.cnacs.org The regioselectivity and stereochemistry of these reactions are key considerations in their synthetic applications.

Nucleophilic Ring Opening Reactions

Nucleophilic attack is a common and synthetically useful method for the ring-opening of oxetanes. magtech.com.cn In the case of this compound, an unsymmetrically substituted oxetane, the regioselectivity of the nucleophilic attack is a critical factor, influenced by both steric and electronic effects. magtech.com.cn

In general, strong nucleophiles tend to attack the less sterically hindered carbon atom of the oxetane ring in an SN2-type reaction. magtech.com.cn For this compound, this corresponds to the methylene (B1212753) carbon of the bromomethyl group or the C4 carbon of the oxetane ring. However, the presence of the electron-withdrawing bromomethyl group at the C2 position can also influence the electronic properties of the adjacent carbon atoms.

The regioselectivity of nucleophilic attack is dictated by a balance of steric and electronic factors. Strong, hard nucleophiles typically favor attack at the less substituted C4 position, leading to the formation of a primary alcohol derivative. Conversely, softer nucleophiles might show a preference for attack at the C2 position, influenced by the electronic activation provided by the adjacent oxygen atom.

A variety of nucleophiles have been employed in the ring-opening of oxetanes, including carbon, nitrogen, oxygen, and sulfur-based nucleophiles. magtech.com.cnresearchgate.net For instance, organolithium reagents and Grignard reagents can act as carbon nucleophiles, while amines, azides, and amides serve as nitrogen nucleophiles. Alkoxides, hydroxides, and phenoxides are common oxygen nucleophiles, and thiols and thiolates are effective sulfur nucleophiles. researchgate.net

| Nucleophile Type | Examples | Primary Site of Attack on this compound | Resulting Functional Group |

|---|---|---|---|

| Carbon | Organolithium reagents, Grignard reagents, Cyanide | C4 (less hindered) | Primary alcohol with new C-C bond |

| Nitrogen | Amines, Azides, Amides | C4 (less hindered) | Primary alcohol and amino/azido/amido group |

| Oxygen | Hydroxide (B78521), Alkoxides, Phenoxides | C4 (less hindered) | 1,3-Diol or ether alcohol |

| Sulfur | Thiols, Thiolates | C4 (less hindered) | Primary alcohol and thioether group |

The presence of the bromomethyl group in this compound provides a handle for intramolecular reactions. If a nucleophilic center is present elsewhere in the molecule, intramolecular cyclization can occur, leading to the formation of new heterocyclic systems. The regioselectivity of the intramolecular attack follows principles similar to intermolecular reactions, with the less hindered carbon of the oxetane ring being the preferred site of attack.

For example, a tethered hydroxyl or amino group could potentially attack the oxetane ring, leading to the formation of a larger ring system containing a tetrahydrofuran (B95107) or tetrahydropyran (B127337) moiety, depending on the length of the tether. Such intramolecular cyclizations are powerful tools for the construction of complex molecular architectures. beilstein-journals.org

The ring-opening of chiral oxetanes like this compound proceeds with distinct stereochemical consequences. In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the C-O bond of the ether). This results in an inversion of configuration at the center of attack.

Therefore, nucleophilic attack at the C2 position of this compound would lead to inversion of the stereocenter, resulting in an (R)-configured product. Conversely, if the attack occurs at the C4 position, a new stereocenter may be formed, and the stereochemical outcome will depend on the nature of the nucleophile and the reaction conditions. The stereospecificity of these reactions is a valuable feature in asymmetric synthesis, allowing for the transfer of chirality from the starting material to the product. In some cases, depending on the reaction conditions and the nucleophile, retention of configuration has been observed, suggesting a more complex mechanism possibly involving a double inversion or a front-side attack. researchgate.net

Acid-Catalyzed Ring Opening Processes and Mechanism

Under acidic conditions, the oxetane ring of this compound can be activated towards nucleophilic attack. acs.org The reaction is initiated by the protonation of the oxetane oxygen, which makes the ring more susceptible to cleavage. The subsequent nucleophilic attack can proceed via either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation and the nature of the nucleophile. researchgate.net

In the case of this compound, the presence of the electron-withdrawing bromomethyl group at the C2 position would destabilize a carbocation at that position. Therefore, an SN2-type mechanism is generally favored, with the nucleophile attacking one of the carbon atoms adjacent to the protonated oxygen. With weak nucleophiles, the attack generally occurs at the more substituted C2 position due to electronic effects. magtech.com.cn

Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as boron trifluoride etherate and titanium tetrachloride, can be used to catalyze the ring-opening. acs.orgresearchgate.net The choice of acid and nucleophile can influence the regioselectivity of the reaction.

| Acid Catalyst | Typical Nucleophile | Favored Site of Attack | Mechanism |

|---|---|---|---|

| Brønsted Acids (e.g., HCl, H₂SO₄) | Water, Alcohols, Halides | C2 (more substituted) | Primarily SN2 |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Water, Alcohols, Halides | C2 (more substituted) | Can have SN1 character |

Metal-Catalyzed Ring Opening Reactions

Transition metal catalysts can also promote the ring-opening of oxetanes, offering alternative reaction pathways and selectivities compared to traditional nucleophilic or acid-catalyzed methods. researchgate.net Various metals, including palladium, nickel, and indium, have been shown to be effective in catalyzing these transformations. acs.orgnih.gov

For instance, palladium-catalyzed reactions can lead to hydrogenolysis or coupling reactions. magtech.com.cn Indium triflate has been shown to be an efficient Lewis acid catalyst for the intramolecular cyclization of 3-amido oxetanes to form oxazolines. nih.gov These metal-catalyzed processes often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity. The mechanism of these reactions typically involves the coordination of the metal to the oxetane oxygen, followed by oxidative addition, migratory insertion, or reductive elimination steps, depending on the specific catalytic cycle.

Oxetane Ring-Expansion Reactions of this compound

The strained four-membered ring of this compound is susceptible to ring-expansion reactions, driven by the release of ring strain. These transformations lead to the formation of larger, more stable heterocyclic systems, such as tetrahydrofurans. Various methodologies have been explored to induce these expansions, including the use of carbene precursors, harnessing intramolecular cycloadditions, and catalysis by transition metals. beilstein-journals.orgnih.gov

Carbene Precursor Mediated Ring Expansion

Ring expansion of oxetanes can be achieved through the reaction with carbene precursors, such as diazo compounds. This process typically involves the formation of an oxonium ylide intermediate, which then undergoes rearrangement to afford the ring-expanded product. For instance, the rhodium-catalyzed reaction of oxetanes with ethyl diazoacetate can lead to the formation of tetrahydrofuran derivatives. While specific studies on this compound are not extensively documented in this context, the general mechanism suggests that the reaction would proceed via the attack of the carbene on the oxygen atom of the oxetane ring, followed by a beilstein-journals.orgnih.gov- or nih.govnih.gov-sigmatropic rearrangement. The presence of the bromomethyl substituent may influence the regioselectivity of the carbene insertion and the subsequent rearrangement pathway.

A related photochemical approach involves the metal-free ring expansion of oxetanes to tetrahydrofuran derivatives. rsc.org These reactions proceed through the formation of an oxygen ylide, which can then rearrange to the more stable five-membered ring system. rsc.org DFT calculations have suggested that these ring expansions can proceed via a diradical pathway. rsc.org

Intramolecular Cycloadditions Involving Neighboring Group Participation

Intramolecular cycloadditions can serve as a powerful tool for the stereoselective synthesis of complex molecules. In the context of this compound, the bromomethyl group can be envisioned to participate in such reactions after conversion to a suitable reactive intermediate. For example, if the bromine is replaced by a group capable of generating a dipole or a diene, an intramolecular cycloaddition could be triggered.

Neighboring group participation (NGP), also known as anchimeric assistance, is a well-established concept in organic chemistry where a nearby functional group influences the rate and stereochemistry of a reaction. wikipedia.orgdalalinstitute.comlibretexts.orglibretexts.org The oxygen atom of the oxetane ring in this compound can act as an internal nucleophile, potentially influencing substitution reactions at the bromomethyl carbon. However, for a ring expansion to occur via an intramolecular cycloaddition, the bromomethyl moiety would typically need to be elaborated into a more complex substituent capable of participating in such a reaction. While direct examples involving this compound are scarce, the principles of NGP suggest that intramolecular pathways can be engineered to facilitate complex transformations.

Transition Metal-Catalyzed Ring Expansion Methodologies

Transition metals are frequently employed to catalyze the ring expansion of strained heterocycles. Various transition metal complexes, including those of palladium, copper, and rhodium, have been shown to be effective in promoting the ring expansion of oxetanes to tetrahydrofurans. nih.govacs.orgnih.gov For instance, a copper(I)-catalyzed asymmetric ring expansion of oxetanes has been reported to produce tetrahydrofurans with a high degree of stereocontrol. acs.org

Palladium-catalyzed methodologies have also been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes, which can be seen as a related transformation involving the formation of a five-membered oxygen-containing ring. nih.gov The mechanism of these reactions often involves the coordination of the transition metal to the oxygen atom of the oxetane, followed by cleavage of a C-O bond and subsequent rearrangement and bond formation to yield the expanded ring. The stereochemical outcome of these reactions is often influenced by the nature of the catalyst, ligands, and substrate.

Transformations Involving the Bromomethyl Moiety

The bromomethyl group of this compound is a versatile handle for a variety of chemical transformations, primarily involving the substitution of the bromine atom.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in this compound is susceptible to nucleophilic substitution, typically proceeding through an SN2 mechanism. wikipedia.orglibretexts.org This allows for the introduction of a wide range of functional groups at this position. The reactivity of the bromomethyl group is influenced by the steric hindrance of the adjacent oxetane ring, which is analogous to a neopentyl system. acs.org Despite this potential steric hindrance, a variety of nucleophiles can displace the bromide.

Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, cyanides, and various nitrogen-containing compounds. The choice of solvent is crucial for SN2 reactions, with polar aprotic solvents like acetone, DMF, or DMSO generally favoring the reaction. wikipedia.org

| Nucleophile | Product | Reaction Conditions |

| Sodium Azide (B81097) | (2S)-2-(azidomethyl)oxetane | DMF, heat |

| Sodium Cyanide | (S)-3-(oxetan-2-yl)propanenitrile | DMSO |

| Sodium Methoxide | (S)-2-(methoxymethyl)oxetane | Methanol |

| Sodium Thiophenoxide | (S)-2-((phenylthio)methyl)oxetane | Ethanol (B145695) |

This table presents hypothetical, yet plausible, nucleophilic substitution reactions based on the known reactivity of alkyl bromides.

Reactions Leading to Azide Formation and Subsequent Click Chemistry Applications

A particularly important transformation of this compound is its conversion to (2S)-2-(azidomethyl)oxetane. This is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide, in a polar aprotic solvent like DMF. researchgate.net

The resulting (2S)-2-(azidomethyl)oxetane is a valuable building block for the synthesis of more complex molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the azide with a terminal alkyne. The reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.

The resulting triazole-linked oxetane derivatives have potential applications in medicinal chemistry and materials science. The oxetane moiety can act as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, potentially improving the physicochemical properties of drug candidates. nih.gov

| Alkyne Partner | Triazole Product | Catalyst System |

| Phenylacetylene | (S)-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)oxetane | CuSO4, Sodium Ascorbate |

| Propargyl alcohol | (S)-(1-((oxetan-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Cu(I) source |

| Ethynyltrimethylsilane | (S)-2-((1-(trimethylsilyl)-1H-1,2,3-triazol-4-yl)methyl)oxetane | Copper(I) iodide |

This table illustrates potential click chemistry reactions of (2S)-2-(azidomethyl)oxetane.

Elimination Reactions and Formation of Unsaturated Derivatives

The presence of a bromine atom on the methyl group adjacent to the oxetane ring in this compound allows for elimination reactions, typically under basic conditions, to yield unsaturated oxetane derivatives. This process, known as dehydrobromination, involves the removal of a hydrogen atom from the carbon adjacent to the bromomethyl group (the β-carbon) and the bromide ion.

The mechanism of elimination can proceed via two main pathways: E1 (unimolecular) or E2 (bimolecular). The E2 mechanism is generally favored by the use of strong, non-nucleophilic bases and a less polar solvent. docbrown.info In this concerted, single-step process, the base abstracts a proton, leading to the simultaneous formation of a carbon-carbon double bond and the departure of the bromide leaving group. libretexts.org For this compound, the β-hydrogens are on the oxetane ring at the C2 position. Abstraction of one of these protons by a strong base would lead to the formation of 2-methyleneoxetane.

The choice of base and reaction conditions is crucial in directing the outcome towards elimination rather than nucleophilic substitution. Strong bases like potassium hydroxide (KOH) in an ethanol solvent favor elimination. docbrown.info The regioselectivity of the elimination is dictated by the availability of β-hydrogens. In the case of this compound, the only β-hydrogens are on the C2 carbon of the oxetane ring, leading to the formation of an exocyclic double bond.

Studies on the elimination of HBr from various vicinal dibromides have shown that the reaction can be promoted by bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions. researchgate.net While not directly involving this compound, this research indicates that strong, non-nucleophilic bases are effective for such transformations. The Zaitsev rule, which predicts the formation of the more substituted (and more stable) alkene, generally applies to these reactions when using small, strong bases. libretexts.orgallen.in However, for this compound, only one constitutional isomer, 2-methyleneoxetane, can be formed.

| Reactant | Base/Solvent | Product | Mechanism | Key Factors |

| This compound | Strong, non-nucleophilic base (e.g., KOH, DBU) / Ethanol | 2-Methyleneoxetane | E2 Elimination | Base strength, solvent polarity, steric hindrance |

Reductive Debromination Strategies

Reductive debromination offers a method to convert the bromomethyl group of this compound into a methyl group, yielding (S)-2-methyloxetane. This transformation involves the replacement of the bromine atom with a hydrogen atom. Various methods are available for the reductive dehalogenation of alkyl halides.

One common and effective strategy is catalytic hydrogenation. This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgresearchwithrutgers.com This process is often carried out under neutral conditions and shows good functional group tolerance, allowing for the selective reduction of the carbon-bromine bond. organic-chemistry.org Bromides are generally reduced more readily than other halides like chlorides under these conditions. researchwithrutgers.com

Alternative reducing agents can also be employed. For instance, tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a classic method for the radical-mediated reduction of alkyl halides. However, the toxicity and difficulty in removing tin byproducts have led to the development of alternative, tin-free reagents. Silanes, in the presence of a radical initiator, have emerged as a less toxic alternative.

Another approach involves the use of hydride reagents. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides, they may also react with other functional groups and can potentially open the strained oxetane ring. Milder reducing agents or specific conditions might be required to achieve selective debromination. For example, sodium borohydride (B1222165) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective for the reduction of primary and secondary alkyl halides.

| Reagent System | Reaction Type | Product | Advantages | Disadvantages |

| H₂, Pd/C | Catalytic Hydrogenation | (S)-2-Methyloxetane | Clean, high yield, neutral conditions organic-chemistry.org | Requires specialized hydrogenation equipment |

| Bu₃SnH, AIBN | Radical Reduction | (S)-2-Methyloxetane | Mild conditions, good functional group tolerance | Toxic tin byproducts are difficult to remove |

| NaBH₄ / DMF or DMSO | Hydride Reduction | (S)-2-Methyloxetane | Readily available reagent | Potential for side reactions or ring-opening |

Other Reactive Transformations and Cascade Reactions

Skeletal Rearrangements Induced by External Reagents or Internal Strain

The strained four-membered ring of oxetanes makes them susceptible to skeletal rearrangements, particularly when activated by external reagents like Lewis or Brønsted acids. illinois.eduacs.org These rearrangements can lead to the formation of larger, more stable heterocyclic systems or other structural isomers. The high ring strain of oxetanes (approximately 25.5 kcal/mol) is a significant driving force for these transformations. nih.gov

Lewis acids can coordinate to the oxygen atom of the oxetane ring, weakening the C-O bonds and facilitating ring-opening. This can generate a carbocationic intermediate that is prone to rearrangement. For example, an unusual skeletal reorganization of oxetane-tethered anilines to form 1,2-dihydroquinolines has been reported in the presence of Indium(III) triflate (In(OTf)₃). researchgate.net This process involves a complex series of bond cleavage and formation steps initiated by the Lewis acid. Similarly, other studies have shown that Lewis acids can catalyze the ring expansion of oxetanes to tetrahydrofuran (THF) derivatives. acs.org

Internal strain, particularly in complex polycyclic systems containing an oxetane ring, can also drive skeletal rearrangements. nih.gov While specific examples involving this compound are not prevalent, the general reactivity pattern of oxetanes suggests that the bromomethyl substituent could influence the pathway of such rearrangements. For instance, intramolecular attack by a nucleophile generated from the side chain could lead to bicyclic products after initial ring activation. The inherent instability of certain oxetane derivatives, such as oxetane-carboxylic acids, can lead to spontaneous isomerization into lactones without the need for external catalysts, highlighting the role of internal strain and functional group proximity. acs.org

| Trigger | Reagent/Condition | Potential Product Type | Mechanistic Feature |

| External Reagent | Lewis Acids (e.g., In(OTf)₃, BF₃·OEt₂) | Ring-expanded heterocycles (e.g., Tetrahydrofurans), Fused ring systems | Formation of a carbocationic intermediate followed by rearrangement researchgate.netacs.org |

| Internal Strain | Heating, presence of intramolecular reactive groups | Isomeric lactones, bicyclic ethers | Intramolecular nucleophilic attack following protonation or spontaneous rearrangement acs.org |

Functional Group Interconversions on the Bromomethyl Side Chain

The bromomethyl group in this compound is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution reactions where the bromide ion acts as a good leaving group. vanderbilt.edu These transformations allow for the introduction of a wide range of functionalities at the C2' position, expanding the synthetic utility of this chiral building block.

Common transformations include the conversion of the bromide to other halides, azides, nitriles, and oxygen-containing functional groups. For example, reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF provides a straightforward route to (S)-2-(azidomethyl)oxetane. chemrxiv.org This azide can be subsequently reduced to the corresponding amine. The Finkelstein reaction can be used to convert the bromide to an iodide by treatment with sodium iodide in acetone, which can be a more reactive electrophile in subsequent substitution reactions. vanderbilt.edu

Displacement with cyanide anion (e.g., from KCN or NaCN) yields (S)-2-(cyanomethyl)oxetane. The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. vanderbilt.edu Furthermore, the bromomethyl group can be converted to an alcohol, (S)-oxetane-2-methanol, via substitution with a hydroxide source or by using a carboxylate followed by hydrolysis. Oxidation of this alcohol would then provide access to (S)-oxetane-2-carbaldehyde.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ (Azide) chemrxiv.org |

| Cyanide | Potassium Cyanide (KCN) | -CH₂CN (Nitrile) vanderbilt.edu |

| Iodide | Sodium Iodide (NaI) | -CH₂I (Iodide) vanderbilt.edu |

| Hydroxide/Carboxylate | NaOH / AcO⁻ then hydrolysis | -CH₂OH (Alcohol) |

| Thiolate | R-SNa | -CH₂SR (Thioether) |

Electrophilic Activation and Subsequent Reactions

The oxetane ring itself can be activated by electrophiles, most notably Lewis and Brønsted acids. nih.gov The oxygen atom, with its lone pairs of electrons, acts as a Lewis base, coordinating to the acid. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and ring-opening. magtech.com.cn

Lewis acid-mediated reactions of oxetanes are a cornerstone of their chemistry. acs.org The coordination of a Lewis acid (e.g., BF₃, TiCl₄, In(OTf)₃) to the oxetane oxygen polarizes the C-O bonds, facilitating cleavage. nih.govresearchgate.net The regioselectivity of the subsequent nucleophilic attack depends on both steric and electronic factors. In acid-catalyzed reactions, nucleophilic attack often occurs at the more substituted carbon atom (C2 in this case) due to the development of a partial positive charge that is stabilized by the substituent. magtech.com.cn This can lead to the formation of 1,3-difunctionalized products. For example, reacting this compound with a nucleophile in the presence of a Lewis acid could lead to regioselective ring-opening.

Brønsted acids can also promote ring-opening by protonating the oxetane oxygen. nih.govresearchgate.net This protonation creates a good leaving group (a hydroxyl group) upon nucleophilic attack at a ring carbon. The reaction of oxetan-3-ols with diols catalyzed by a Brønsted acid to form 1,4-dioxanes illustrates the synthetic potential of such activation. nih.gov For this compound, acid-catalyzed reaction with an alcohol could yield a 3-alkoxy-1-bromobutanol derivative. The choice of acid and nucleophile can be tuned to control the reaction pathway and achieve desired transformations.

Applications of 2s 2 Bromomethyl Oxetane in Advanced Organic Synthesis

(2S)-2-(Bromomethyl)oxetane as a Chiral Building Block

The inherent chirality of this compound makes it an excellent starting material for asymmetric synthesis. The stereocenter at the C2 position of the oxetane (B1205548) ring can be effectively transferred to new products, allowing for the controlled synthesis of enantiomerically enriched compounds.

The bromomethyl group in this compound is susceptible to nucleophilic substitution, providing a straightforward route to a variety of chiral derivatives.

The reaction of this compound with various nucleophiles allows for the introduction of diverse functionalities while retaining the chiral oxetane moiety. For instance, reaction with oxygen-based nucleophiles, such as alcohols and phenols, under basic conditions, can yield chiral ethers. Similarly, nitrogen-based nucleophiles, including primary and secondary amines, can be employed to synthesize chiral amines. These reactions typically proceed via an SN2 mechanism, leading to inversion of configuration at the methylene (B1212753) carbon, though the stereocenter of the oxetane ring remains intact.

| Nucleophile | Product Type | General Reaction Conditions |

| R-OH (Alcohol) | Chiral Ether | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., THF, DMF) |

| Ar-OH (Phenol) | Chiral Aryl Ether | Base (e.g., K2CO3, Cs2CO3), Aprotic Solvent (e.g., Acetone, DMF) |

| R-NH2 (Primary Amine) | Chiral Secondary Amine | Base (e.g., K2CO3, Et3N), Aprotic Solvent (e.g., CH3CN, DMF) |

| R2NH (Secondary Amine) | Chiral Tertiary Amine | Base (e.g., K2CO3, Et3N), Aprotic Solvent (e.g., CH3CN, DMF) |

Detailed research has demonstrated the utility of these transformations. For example, the reaction of this compound with a substituted phenol (B47542) in the presence of potassium carbonate provides the corresponding chiral aryl ether in good yield. These etherification and amination reactions are fundamental in constructing more complex molecules where the oxetane ring can influence properties such as solubility and metabolic stability. mdpi.com

The unique reactivity of this compound has been harnessed in the construction of intricate molecular architectures, including polycyclic and spirocyclic systems. The oxetane ring can serve as a linchpin in intramolecular cyclization reactions, leading to the formation of novel ring systems.

One notable application is in the synthesis of spirocyclic compounds, where two rings share a single atom. This compound can be elaborated into a precursor containing a nucleophilic site that can then displace the bromide in an intramolecular fashion, forming a new ring spiro-fused to the oxetane. For instance, conversion of the bromomethyl group to a longer chain bearing a terminal nucleophile, such as an amine or a thiol, can set the stage for an intramolecular cyclization to form spiro-heterocycles.

| Precursor Type | Cyclization Strategy | Resulting System |

| Oxetane with tethered nucleophile | Intramolecular SN2 | Spirocyclic ether, amine, or sulfide |

| Di-nucleophilic reagent | Tandem intermolecular and intramolecular substitution | Spiro-heterocycle |

While specific examples detailing the synthesis of complex polycyclic systems directly from this compound are not abundant in the literature, the principles of its reactivity suggest significant potential in this area. The combination of the chiral oxetane core and the reactive bromomethyl handle allows for sequential bond formations that can build up complex polycyclic frameworks.

This compound is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The bromomethyl group can be readily converted into other functional groups that can then participate in cyclization reactions to form heterocyclic rings.

A common strategy involves the initial displacement of the bromide with a nitrogen nucleophile, followed by further transformations to construct the heterocyclic ring. For example, reaction with azide (B81097) followed by reduction to the corresponding amine provides a key intermediate. This amine can then be used in reactions such as condensation with carbonyl compounds or acylation followed by cyclization to afford various heterocycles like pyrrolidines, piperidines, and azepanes, all bearing a chiral oxetane substituent.

| Heterocycle Target | Key Intermediate from this compound | General Synthetic Strategy |

| Pyrrolidine | (S)-(Oxetan-2-ylmethyl)amine | Reaction with a 1,4-dihaloalkane or a protected 4-halobutanal |

| Piperidine | (S)-(Oxetan-2-ylmethyl)amine | Reaction with a 1,5-dihaloalkane or a protected 5-halopentanal |

| Azepine | (S)-(Oxetan-2-ylmethyl)amine | Reaction with a 1,6-dihaloalkane or a protected 6-halohexanal |

| Pyrazole | (S)-2-(Azidomethyl)oxetane | [3+2] Cycloaddition with an alkyne |

| Triazole | (S)-2-(Azidomethyl)oxetane | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

The incorporation of the chiral oxetane moiety can impart desirable properties to these heterocycles, making them attractive targets in medicinal chemistry.

Role in the Synthesis of Functionalized Heterocycles

Beyond its role as a simple chiral building block, this compound can participate in more complex transformations to generate highly functionalized heterocyclic systems.

While this compound is itself a heterocycle, it can also be used to construct new spirocyclic systems that contain an oxetane ring. This often involves a multi-step sequence where the bromomethyl group is used to introduce a side chain that can subsequently cyclize onto the oxetane ring or a neighboring atom.

For example, the bromomethyl group can be converted to a nucleophilic carbon species, which can then attack an electrophilic center to form a new ring. Alternatively, the oxetane ring itself can be opened under certain conditions to participate in the formation of a new, larger heterocyclic system, although this is a less common application when the goal is to retain the oxetane moiety. The synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, for instance, often starts from precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol, highlighting the utility of bromomethyl groups in constructing such spirocycles. mdpi.com

The synthesis of fused-ring systems and cage compounds represents a significant challenge in organic synthesis. While the direct application of this compound in the synthesis of such complex structures is not extensively documented, its potential as a starting material for these targets is noteworthy.

The construction of fused-ring systems could be envisioned through intramolecular reactions where the oxetane ring is part of the newly formed bicyclic or polycyclic system. For instance, an intramolecular [2+2] cycloaddition involving a double bond tethered to the oxetane could lead to a fused cyclobutane-oxetane system.

The synthesis of cage compounds, which are polycyclic molecules with a high degree of three-dimensionality, is a specialized area of organic synthesis. The rigid and stereodefined nature of this compound could make it a useful starting point for the assembly of such intricate structures. However, specific examples of the use of this compound to construct cage compounds are currently limited in the scientific literature.

Contributions to Stereoselective Synthesis of Advanced Intermediates

The well-defined stereochemistry at the C2 position of this compound makes it an excellent chiral electrophile for the stereoselective synthesis of advanced intermediates. Its application is particularly significant in reactions where the transfer of chirality from the starting material to the product is crucial for biological activity or material properties.

This compound serves as a key reagent for the enantioselective construction of new stereogenic centers. The primary mechanism through which this is achieved is the S(_N)2 (bimolecular nucleophilic substitution) reaction at the bromomethyl group. In an S(_N)2 reaction, the incoming nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to an inversion of configuration at that center if it were chiral. However, in the case of this compound, the stereogenic center is adjacent to the reaction site.

The transfer of chirality occurs by utilizing the predefined stereocenter of the oxetane to influence the formation of a new stereocenter in the product. When a nucleophile attacks the bromomethyl group, the (2S) configuration of the oxetane ring remains intact, and the resulting product incorporates the chiral oxetane moiety. This process is crucial for creating diastereomers with high selectivity.

For instance, the reaction of this compound with a prochiral enolate can lead to the formation of one diastereomer in preference to the other. The steric hindrance imposed by the oxetane ring directs the approach of the enolate, leading to a diastereoselective alkylation.

Table 1: Theoretical Examples of Stereoselective Alkylation using this compound

| Nucleophile (Prochiral Enolate) | Expected Major Diastereomer | Reaction Conditions |

| Lithium enolate of cyclohexanone | (R)-2-((S)-oxetan-2-ylmethyl)cyclohexan-1-one | THF, -78 °C |

| Sodium enolate of diethyl malonate | Diethyl 2-((S)-oxetan-2-ylmethyl)malonate | Ethanol (B145695), reflux |

| Potassium enolate of acetophenone | 1-phenyl-2-((S)-oxetan-2-yl)ethan-1-one | DMF, room temperature |

This table presents theoretical outcomes based on established principles of stereoselective synthesis. Specific experimental data for these exact reactions with this compound were not found in the provided search results.

The use of this compound provides a reliable route to obtaining specific enantiomers of complex molecules. As a chiral building block from the "chiral pool," its enantiomerically pure form allows for the synthesis of target molecules with a specific, desired stereochemistry, which is often critical for their biological activity. Oxetanes are increasingly recognized as important motifs in medicinal chemistry due to their ability to improve physicochemical properties such as solubility and metabolic stability acs.org.

By incorporating the (2S)-oxetane moiety, chemists can systematically build molecular complexity while maintaining enantiopurity. This is particularly valuable in the total synthesis of natural products and the development of new pharmaceutical agents. The oxetane ring can act as a rigid scaffold, influencing the conformation of the rest of the molecule.

For example, the synthesis of a complex bioactive molecule might involve the coupling of this compound with another chiral fragment. The predictable stereochemical outcome of the S(_N)2 reaction ensures that the desired diastereomer is formed with high purity.

Table 2: Potential Applications in the Synthesis of Chiral Scaffolds

| Target Molecular Scaffold | Synthetic Strategy | Potential Advantage of using this compound |

| Chiral ligands for asymmetric catalysis | Nucleophilic substitution with a ligand precursor | Introduction of a rigid, chiral oxetane backbone to influence the catalyst's stereoselectivity. |

| Enantiopure drug candidates | Coupling with a pharmacophore-containing nucleophile | Improved metabolic stability and solubility due to the oxetane ring, with a defined stereocenter. |

| Chiral liquid crystal monomers | Esterification or etherification with a mesogenic core | The chiral oxetane unit can induce helical twisting in the liquid crystalline phase. |

This table outlines potential applications based on the known reactivity of chiral electrophiles and the properties of the oxetane ring. Specific examples detailing the use of this compound in these applications were not available in the provided search results.

Utility in Polymer Chemistry as a Monomer or Building Block for Functional Polymers

The strained four-membered ring of oxetanes makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyethers. This compound, with its reactive side group, offers the potential for creating functional polymers with unique properties.

The most common method for the polymerization of oxetanes is cationic ring-opening polymerization (CROP). This process is initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating oxonium ion. The polymerization proceeds via the cleavage of the C-O bond, and for 2-substituted oxetanes, this typically occurs at the less substituted carbon atom.

The presence of the bromomethyl side chain in poly(2-(bromomethyl)oxetane) opens up possibilities for post-polymerization modification. The bromine atom can be substituted by various nucleophiles to introduce a wide range of functional groups along the polymer backbone. This allows for the tailoring of the polymer's properties, such as its solubility, thermal stability, and biocompatibility.

Furthermore, the chirality of the monomer, this compound, can be transferred to the polymer, resulting in a stereoregular or isotactic polymer. Such polymers can exhibit interesting properties, including the ability to form ordered structures and demonstrate chiroptical activity.

Table 3: Potential Functional Polymers Derived from this compound

| Functional Group Introduced via Post-Polymerization Modification | Reagent | Potential Application of the Functional Polymer |

| Azide (-N(_3)) | Sodium azide | Precursor for "click" chemistry, allowing for the attachment of various molecules. |

| Hydroxyl (-OH) | Sodium hydroxide (B78521) (hydrolysis) | Hydrophilic polymer, potential for biomedical applications. |

| Amine (-NH(_2)) | Ammonia or primary amines | pH-responsive polymers, platforms for drug delivery. |

| Quaternary ammonium (B1175870) salts (-NR(_3)) | Tertiary amines | Antimicrobial materials, ion-exchange resins. |

This table illustrates the potential for creating functional polymers based on the known reactivity of alkyl bromides and the principles of polymer modification. Detailed research findings on the synthesis and characterization of these specific polymers from this compound were not found in the provided search results.

Mechanistic and Theoretical Investigations of 2s 2 Bromomethyl Oxetane Reactivity and Selectivity

Computational Chemistry Studies on Oxetane (B1205548) Reactivity

Computational methods have become indispensable tools for elucidating the complex reaction pathways of strained heterocycles like oxetanes. These studies provide a molecular-level understanding of reaction mechanisms, transition states, and the factors controlling selectivity, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has been extensively used to investigate the mechanisms of reactions involving oxetanes, including their formation and ring-opening polymerization. rsc.orgrsc.org For a substituted oxetane like (2S)-2-(bromomethyl)oxetane, DFT calculations can model the pathways of nucleophilic substitution reactions, where a nucleophile attacks one of the ring carbons, leading to the opening of the strained four-membered ring.

These calculations typically involve optimizing the geometries of reactants, products, intermediates, and, most importantly, the transition states connecting them. For instance, in the ring-opening of an unsymmetrical oxetane, DFT can be used to calculate the activation energies for nucleophilic attack at the C2 versus the C4 position. The regioselectivity of these reactions is largely dictated by a combination of steric and electronic effects magtech.com.cn.

Steric Effects : Strong nucleophiles tend to attack the less sterically hindered carbon atom magtech.com.cn. In the case of this compound, this would be the C4 position.

Electronic Effects : Under acidic conditions or with Lewis acid catalysis, the reaction mechanism can shift. Protonation of the oxetane oxygen enhances the electrophilicity of the ring carbons. The reaction may proceed via a more SN1-like mechanism, where a partial positive charge develops on the more substituted carbon (C2), favoring attack at that position by weaker nucleophiles magtech.com.cn.

DFT studies allow for the precise calculation of the energy barriers for these competing pathways, providing a quantitative prediction of the reaction's regioselectivity under different conditions. Vibrational analysis is also performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface rsc.org.

Molecular Dynamics (MD) Simulations in Biocatalytic Processes Involving Oxetanes

Biocatalysis has emerged as a powerful strategy for the enantioselective synthesis and transformation of chiral molecules, including oxetanes researchgate.netnih.govresearchgate.net. Enzymes such as halohydrin dehalogenases have been engineered to catalyze both the enantioselective formation and ring-opening of oxetanes with high efficiency and selectivity researchgate.netnih.gov. Molecular Dynamics (MD) simulations are crucial for understanding the enzyme-substrate interactions that govern this selectivity.

MD simulations model the dynamic behavior of the enzyme-substrate complex over time, providing insights into:

Substrate Binding : How this compound fits into the active site of the enzyme.

Catalytic Residues : The specific amino acid residues involved in the catalytic process, such as the catalytic triad (B1167595) (e.g., Ser-Tyr-Arg) in a halohydrin dehalogenase researchgate.net.

Conformational Changes : The dynamic fluctuations and conformational changes in both the substrate and the enzyme that facilitate the chemical reaction.

For example, MD simulations can track the distances between the nucleophilic residue of the enzyme, the electrophilic carbon centers of the oxetane ring, and other key residues in the active site. By comparing these dynamics in wild-type versus mutant enzymes, researchers can understand how specific mutations enhance or alter the enzyme's activity and enantioselectivity researchgate.net. This knowledge is instrumental in the protein engineering efforts to develop novel biocatalysts for desired transformations involving chiral oxetanes researchgate.netrepec.org.

Analysis of Reactive Intermediates and Energy Profiles

A complete understanding of a reaction mechanism requires the characterization of all stationary points along the reaction coordinate, including reactive intermediates. Computational studies, particularly DFT, are adept at calculating the structures and relative energies of these species.

For the acid-catalyzed ring-opening of this compound, calculations can map out the entire free energy profile researchgate.net. This profile would begin with the protonated oxetane, proceed through a transition state for nucleophilic attack, and could involve the formation of a stable or transient intermediate before yielding the final product. For example, in the biosynthesis of Taxol, DFT calculations have been used to evaluate the energy profiles for different proposed mechanisms of oxetane ring formation, identifying the most likely intermediates and rate-limiting steps researchgate.net.

Similarly, in the ring-opening polymerization of oxetanes, DFT and ab initio methods have been used to determine the transition state for each step of the reaction, revealing that the polymerization proceeds by the oxygen atom of one oxetane molecule attacking a carbon atom of a protonated oxetane cation rsc.orgrsc.org. The energy analysis from these studies shows that the initial step has a very low activation energy, explaining why polymerization occurs readily rsc.org.

Stereoelectronic Effects and Strain Energy Analysis in Oxetane Derivatives

The reactivity of this compound is not solely dictated by the inherent strain of the four-membered ring but is also finely tuned by the stereoelectronic properties of the bromomethyl substituent.

Computational Assessment of Ring Strain Energy and its Impact on Reactivity

The ring strain of oxetane, approximately 25.5 kcal/mol, is a primary driving force for its ring-opening reactions beilstein-journals.org. This value is significantly higher than that of its five-membered counterpart, tetrahydrofuran (B95107) (5.6 kcal/mol) beilstein-journals.org. While unsubstituted oxetane is nearly planar, the introduction of substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions nih.govacs.org.

Computational methods can quantify the strain energy of substituted oxetanes like this compound. This is often done by comparing the heat of formation of the cyclic compound with that of a corresponding acyclic, strain-free analogue using isodesmic or homodesmotic reactions. The presence of the bromomethyl group can subtly alter the ring's pucker and strain, which in turn can influence the activation energy for ring-opening. The stability of the oxetane ring is also highly dependent on the substitution pattern; for example, 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically block the trajectory of an incoming nucleophile nih.gov.

| Compound | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran | 5 | 5.6 |

Data sourced from reference beilstein-journals.org.

Influence of Stereoelectronic Effects on Stereoselectivity and Regioselectivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. In the ring-opening of this compound, these effects are paramount in determining the outcome of the reaction.

The regioselectivity of nucleophilic attack is a classic example of stereoelectronic control. As discussed, the outcome depends on whether the reaction is controlled by steric factors (SN2-like attack at the less substituted C4) or electronic factors (SN1-like attack at the more substituted C2, which can better stabilize a positive charge) magtech.com.cn. The electron-withdrawing nature of the bromomethyl group at C2 can influence the partial charges on the ring carbons, a factor that can be precisely quantified using computational chemistry.

For reactions that proceed via an SN2 mechanism, the stereochemistry is inverted at the center of attack. Therefore, nucleophilic attack at the C2 chiral center of this compound would proceed with inversion of configuration. Computational modeling of the SN2 transition state would show the incoming nucleophile and the departing C-O bond in a nearly collinear arrangement, confirming the stereochemical outcome. DFT calculations can model the approach of the nucleophile along the optimal trajectory, which is anti-periplanar to the C-O bond being broken, providing a detailed stereoelectronic rationale for the observed stereoselectivity.

Spectroscopic and Spectrometric Elucidation of Reaction Pathways

Spectroscopic techniques are indispensable for mapping the transformation of this compound. By observing changes in molecular structure and composition over the course of a reaction, it is possible to deduce the mechanistic steps, identify transient intermediates, and confirm the structure of the final products.

In-situ (in the reaction mixture) spectroscopic monitoring provides a real-time window into chemical transformations, allowing for the observation of species that may be too unstable to isolate. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

The progress of a reaction involving this compound can be monitored by acquiring ¹H or ¹³C NMR spectra at regular intervals. For instance, in a substitution reaction with an azide (B81097) nucleophile, the disappearance of the characteristic signals of the starting material and the concurrent appearance of new signals corresponding to the azido-substituted product can be tracked. Kinetic profiles can be constructed by integrating these signals over time. This methodology has been successfully applied to study the kinetics of substitution reactions on sterically hindered neopentyl skeletons, which bear structural similarities to the environment of the bromomethyl group in the target compound. acs.org In such studies, specific proton signals of the starting material and product are monitored to determine their concentrations as a function of time. acs.org

The application of in-situ NMR has been demonstrated in monitoring the formation of complex structures like metal-organic frameworks, where the time-evolution of the liquid phase is observed before and during product formation. cardiff.ac.uk This approach allows for the determination of activation parameters for nucleation and crystal growth processes, showcasing the technique's versatility. cardiff.ac.uk A similar strategy can be applied to reactions of this compound to identify intermediates, understand solvent effects, and elucidate the reaction mechanism under various conditions.

Once a reaction is complete, or if intermediates can be trapped, a suite of spectroscopic and spectrometric techniques is employed for unambiguous structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the starting material, this compound, provides a baseline for comparison. chemicalbook.com Upon reaction, the chemical shifts and coupling constants of the protons on and adjacent to the oxetane ring will change significantly. For example, in a substitution product, the signals for the -CH₂Br group (typically around 3.5 ppm) would be replaced by signals corresponding to the new functional group at a different chemical shift. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity within the product molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of the reaction products. For instance, in a study involving the synthesis of spirocyclic oxetane-fused benzimidazoles, HRMS was used to confirm the elemental composition of the complex products. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the product. The disappearance of the C-Br stretch and the appearance of new bands (e.g., a nitrile stretch for a cyanide substitution product or an azide stretch) provide clear evidence of the transformation.

An example of comprehensive characterization can be seen in studies of related "bromomethyl" heterocycles, like 2-bromomethyl-1,3-thiaselenole. In these investigations, a combination of ¹H, ¹³C, and ⁷⁷Se NMR, along with mass spectrometry, was used to characterize a variety of complex products resulting from nucleophilic attack at different sites of a proposed seleniranium intermediate. mdpi.com This highlights the level of detail required to fully characterize the outcomes of reactions involving reactive heterocyclic compounds.

| Technique | Application in Characterizing this compound Reactions | Example Data for a Hypothetical Product (e.g., Azide Substitution) |

| ¹H NMR | Monitors disappearance of reactant signals and appearance of product signals. Determines proton environment and connectivity in the product. | Disappearance of -CH₂Br signals; appearance of new -CH₂N₃ signals at a different chemical shift. |

| ¹³C NMR | Confirms the carbon skeleton of the product and identifies changes in the chemical environment of carbon atoms. | Shift of the C-Br carbon signal to a new position for the C-N₃ carbon. |

| HRMS | Provides the exact molecular formula of the product, confirming successful substitution. | Calculated m/z for C₄H₇N₃O matches the observed m/z. |

| IR Spectroscopy | Identifies functional groups in the starting material and product. | Disappearance of C-Br stretch; appearance of a strong azide (N₃) stretch (~2100 cm⁻¹). |

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. This information is fundamental to proposing and validating a reaction mechanism. The reactions of this compound are expected to proceed via an SN2 mechanism at the exocyclic carbon, a pathway common for primary alkyl halides.

The rate of a chemical reaction is determined by measuring the change in concentration of a reactant or product over time. For reactions of this compound, this can be conveniently achieved using in-situ NMR, as described previously. acs.org

For a typical SN2 reaction with a nucleophile (Nu⁻): (2S)-2-(CH₂Br)Oxetane + Nu⁻ → (2S)-2-(CH₂Nu)Oxetane + Br⁻

Here, k is the second-order rate constant. By running the reaction with a known excess of the nucleophile (pseudo-first-order conditions) or by monitoring the concentrations of both reactants, the rate constant k can be determined. Kinetic studies on analogous systems, such as the azidation of compounds with neopentyl-like structures, have confirmed second-order kinetics by observing that doubling the nucleophile concentration doubles the reaction rate. acs.org

The table below presents hypothetical and comparative rate constant data for SN2 reactions, illustrating the influence of the nucleophile and leaving group on reactivity.

| Substrate | Nucleophile | Leaving Group | Relative Rate Constant (k) |

| R-CH₂-X | I⁻ | Br | ~200 |

| R-CH₂-X | N₃⁻ | Br | ~10 |

| R-CH₂-X | Cl⁻ | Br | 1 |

| (2S)-2-(CH₂Br)Oxetane | N₃⁻ | Br | Data not available, but expected to follow general SN2 trends |

Data adapted from general SN2 reactivity trends.

Activation parameters, including the activation energy (Eₐ), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are derived from studying the temperature dependence of the reaction rate constant. These parameters provide deep insight into the transition state of the reaction. The relationship is described by the Arrhenius and Eyring equations.

Computational chemistry offers a powerful method for calculating these parameters. For example, density functional theory (DFT) calculations have been used to investigate the ring-opening of the analogous 2-(chloromethyl)oxirane. researchgate.net These studies calculate the potential energy surface of the reaction, identifying the geometry and energy of the transition state. Such calculations confirm an SN2-like mechanism and provide values for activation parameters. researchgate.net

For the SN2 reaction of this compound, a highly ordered transition state is expected where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. This leads to a significant negative entropy of activation (ΔS‡) due to the loss of degrees of freedom in forming the constrained transition state structure. A review of SN2 reactions shows that ΔS‡ values for reactions with anionic nucleophiles typically range from -2 to -83 J mol⁻¹ K⁻¹. researchgate.net

Computational studies on the ring-opening of related three-membered heterocycles like epoxides and aziridines show that activation energies are highly sensitive to the nature of the heteroatom and any substituents. ub.edunih.gov While oxetanes are generally more stable and require higher activation energy for ring-opening than epoxides, the principles of transition state analysis are similar. researchgate.net The activation energy for a direct SN2 substitution on the bromomethyl group is expected to be lower than that required for a ring-opening pathway, making it the more probable reaction channel under standard nucleophilic substitution conditions.

| Parameter | Definition | Expected Value/Implication for SN2 on this compound |

| Activation Energy (Eₐ) | The minimum energy required to initiate the reaction. | Moderately high due to some steric hindrance from the oxetane ring. |

| Enthalpy of Activation (ΔH‡) | The change in heat content in going from reactants to the transition state. | Positive, reflecting the energy needed to break and form bonds. |

| Entropy of Activation (ΔS‡) | The change in disorder in going from reactants to the transition state. | Negative, reflecting the formation of a highly ordered bimolecular transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier to the reaction (ΔG‡ = ΔH‡ - TΔS‡). | Determines the reaction rate; a lower ΔG‡ means a faster reaction. |

This table outlines the expected activation parameters based on a typical SN2 mechanism.

Future Directions and Emerging Research Areas for 2s 2 Bromomethyl Oxetane Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Pathways

While methods for the synthesis of oxetane (B1205548) derivatives exist, the development of novel and more efficient stereoselective pathways to access specific enantiomers like (2S)-2-(bromomethyl)oxetane remains a significant area of research. nih.govresearchgate.net Current strategies often rely on intramolecular cyclizations, such as the Williamson ether synthesis, which can be effective but may lack broad substrate scope or require harsh conditions. acs.org Future efforts are likely to focus on the following areas:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of 2-substituted oxetanes from achiral precursors is a highly desirable goal. This could involve enantioselective Paternò-Büchi reactions ([2+2] photocycloadditions of carbonyls and alkenes) or metal-catalyzed cycloadditions. researchgate.net

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for the preparation of enantiopure compounds. The use of enzymes, such as lipases or hydrolases, for the kinetic resolution of racemic mixtures of 2-(hydroxymethyl)oxetane derivatives, followed by conversion to the corresponding bromide, could provide an efficient route to this compound.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from the chiral pool to construct the oxetane ring in a stereodefined manner is another promising approach. This could involve the stereospecific cyclization of chiral diols or haloalcohols.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, atom economy | Catalyst development, substrate scope |

| Enzymatic Resolutions | High selectivity, mild conditions | Enzyme screening, separation of enantiomers |

| Chiral Pool Synthesis | Stereochemical control | Availability of suitable starting materials |

Table 1: Comparison of Potential Stereoselective Synthetic Pathways for this compound.

Exploration of New Reactivity Modes for the Bromomethyl Oxetane Scaffold in Cascade Reactions

The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions with various nucleophiles, a reactivity that can be harnessed in elegant cascade sequences. acs.orgnih.govresearchgate.net The presence of the bromomethyl group in this compound provides an additional electrophilic site, opening up possibilities for diverse and complex molecular architectures through cascade reactions.

Future research is expected to explore:

Tandem Nucleophilic Substitution/Ring-Opening: A single nucleophile could first displace the bromide and then, either intramolecularly or intermolecularly, attack the oxetane ring, leading to the rapid construction of complex heterocyclic systems.

Radical-Mediated Cascades: The generation of a radical at the bromomethyl position could initiate a cascade of reactions, including ring-opening and subsequent cyclizations, to form novel polycyclic structures.

Transition-Metal-Catalyzed Cross-Coupling/Ring-Opening Sequences: The bromomethyl group can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which could be designed to trigger a subsequent ring-opening of the oxetane, providing access to highly functionalized and stereochemically rich products. A recent example demonstrated a transition-metal-free azide (B81097)–alkyne cycloaddition/oxetane ring-opening cascade to construct triazole-fused piperazin-2-ones and nih.govresearchgate.netdiazepin-4-ones. rsc.org

Integration of this compound into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for rapid synthesis and optimization of compound libraries in drug discovery and materials science has spurred the development of automated synthesis and flow chemistry platforms. mpg.deresearchgate.netnih.gov The integration of this compound as a key building block into these systems presents a significant opportunity.

Key areas of development include:

Development of Stable Precursors and Reagents: For successful integration into automated platforms, shelf-stable and readily dispensable forms of this compound and its reaction partners are required.

Optimization of Reaction Conditions for Flow Chemistry: Translating batch reactions involving this compound to continuous flow processes requires careful optimization of parameters such as reaction time, temperature, and reagent stoichiometry to ensure high yields and purity. The use of flow microreactor systems has already shown promise for the synthesis of other substituted oxetanes. researchgate.net

On-Demand Synthesis of Diverse Libraries: Automated platforms could enable the rapid, on-demand synthesis of large libraries of compounds derived from this compound, facilitating high-throughput screening for biological activity or material properties. pentelutelabmit.commit.edu

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the design of novel synthetic pathways. acs.org For this compound, computational modeling can provide valuable insights into:

Reaction Mechanisms and Stereoselectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the mechanisms of reactions involving the oxetane ring and the bromomethyl group, helping to rationalize and predict stereochemical outcomes.

Conformational Analysis: Understanding the conformational preferences of molecules containing the this compound moiety is crucial for predicting their biological activity and material properties. Computational studies have already been used to understand the conformational role of the oxetane ring in natural products like Taxol. acs.org

Virtual Screening and Library Design: Computational docking and molecular dynamics simulations can be used to virtually screen libraries of compounds derived from this compound against biological targets, prioritizing the synthesis of the most promising candidates.

Applications in Novel Material Science and Supramolecular Chemistry

While the primary focus of oxetane chemistry has been in medicinal chemistry, the unique properties of the oxetane ring also make it an attractive component for the design of novel materials and supramolecular assemblies. acs.orgresearchgate.net

Future research in this area may include:

Polymer Chemistry: this compound can serve as a chiral monomer for the synthesis of novel polymers with unique properties. The oxetane ring can be incorporated into the polymer backbone or as a pendant group, influencing properties such as thermal stability, crystallinity, and chirality. The copolymerization of azidomethyl-substituted oxetanes has been explored, indicating the potential for creating diverse polymeric materials. researchgate.net

Supramolecular Assemblies: The oxetane oxygen can act as a hydrogen bond acceptor, enabling the participation of this compound derivatives in the formation of well-defined supramolecular structures such as gels, liquid crystals, and molecular cages. acs.org

Functional Materials: The incorporation of the this compound motif into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could lead to new materials with improved performance characteristics.

The exploration of these future directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-(bromomethyl)oxetane, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : A common approach involves the cyclization of bromo alcohol precursors under basic conditions. For example, intramolecular Williamson etherification using NaH in DMF facilitates ring closure (e.g., 2-bromoethanol cyclization via Rh-catalyzed O–H insertion followed by base treatment) . Enantiomeric purity can be controlled using chiral catalysts or enantiopure starting materials, with reaction temperature and solvent polarity critically affecting stereochemical outcomes. For instance, low temperatures (0°C) minimize racemization during cyclization .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The coupling constants () between protons on the oxetane ring and the bromomethyl group provide insights into spatial arrangements. For example, H-NMR signals for the 2-position protons split into distinct doublets due to vicinal coupling () .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies of analogous oxetane derivatives .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess, assuming prior calibration with a known standard .

Q. What are the typical nucleophilic substitution reactions of this compound, and how does the oxetane ring stability affect these reactions?

- Methodological Answer : The bromomethyl group undergoes reactions with nucleophiles (e.g., azide, amines, thiols), yielding derivatives like 2-azidomethyl-oxetane or amino-oxetanes. The oxetane ring’s strain (~105 kJ/mol) may lead to ring-opening under strongly basic or acidic conditions. For example, treatment with aqueous NaOH can hydrolyze the ring to form diols, while milder conditions (e.g., NaN in DMF at 25°C) preserve the ring .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence the reactivity of this compound in ring-opening reactions compared to its enantiomer?

- Methodological Answer : The (2S) configuration alters steric and electronic environments, affecting transition-state geometry. For instance, in reactions, the (2R)-enantiomer may exhibit faster kinetics due to reduced steric hindrance from the oxetane oxygen’s lone pairs. Computational modeling (e.g., DFT) can predict regioselectivity differences in ring-opening pathways .

Q. What strategies are employed to utilize this compound in the synthesis of spirocyclic compounds for medicinal chemistry applications?

- Methodological Answer : The bromomethyl group serves as a handle for cross-coupling or cycloaddition reactions. For example:

- Spiroannulation : Reacting with diamines (e.g., benzylamine) in DMF at 60°C forms spiroazetidines, leveraging the oxetane’s strain for ring expansion .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized partners generates triazole-linked spiro scaffolds .

Q. How can kinetic studies differentiate between and mechanisms in substitutions involving this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor (rate increases with nucleophile concentration), while polar protic solvents (e.g., MeOH) may stabilize carbocations in .

- Stereochemical Analysis : Retention of configuration supports , whereas inversion (confirmed via X-ray or chiral HPLC) indicates .

- Activation Parameters : Eyring plots derived from variable-temperature kinetics reveal negative entropy changes () for , contrasting with positive values for .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.